1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-7,8-diphenyl-3-oxabicyclo[420]oct-7-en-5-one is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one typically involves a series of chemical reactions starting from simpler organic molecules. One common method involves the use of a rhodium (I) complex as a catalyst to promote the formation of the bicyclic structure from terminal aryl alkynes . This process includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The reaction conditions often require precise control of temperature and the use of specific solvents to achieve high selectivity and yield.
Analyse Chemischer Reaktionen
1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and catalysis . In biology, it can be used to investigate enzyme interactions and metabolic pathways. . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and binding affinities.
Wirkmechanismus
The mechanism of action of 1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Detailed studies using techniques such as molecular docking and computational analysis can provide insights into its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one can be compared with other similar compounds, such as 7-oxabicyclo[4.2.0]octa-1,5,7-trienes and 8-oxabicyclo[3.2.1]octanes . These compounds share similar bicyclic structures but differ in their functional groups and substituents. The unique features of this compound, such as the presence of methoxy and diphenyl groups, contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
923026-60-2 |
---|---|
Molekularformel |
C20H18O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one |
InChI |
InChI=1S/C20H18O3/c1-22-20-13-23-12-16(21)19(20)17(14-8-4-2-5-9-14)18(20)15-10-6-3-7-11-15/h2-11,19H,12-13H2,1H3 |
InChI-Schlüssel |
CXTHNDHRDZDEOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC12COCC(=O)C1C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.